Bienvenue dans la boutique en ligne BenchChem!

Bulleyaconitine A

sodium channel Nav1.7 neuropathic pain

Bulleyaconitine A (BLA) delivers unmatched >1,200-fold Nav1.7 selectivity over Nav1.8, enabling precise analgesia research without opioid-like addiction risks. Clinically validated for NSAID-intolerant osteoarthritis and opioid-sparing regimens, BLA extends local anesthetic duration 24-fold in preclinical models. Procure for differentiated Nav1.7 tool compound studies, chronic pain pharmacology, or adjuvant formulation development.

Molecular Formula C35H49NO10
Molecular Weight 643.8 g/mol
CAS No. 107668-79-1
Cat. No. B600246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBulleyaconitine A
CAS107668-79-1
Molecular FormulaC35H49NO10
Molecular Weight643.8 g/mol
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6C(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC
InChIInChI=1S/C35H49NO10/c1-8-36-17-32(18-40-3)14-13-23(42-5)35-22-15-33(39)24(43-6)16-34(46-19(2)37,26(29(35)36)27(44-7)28(32)35)25(22)30(33)45-31(38)20-9-11-21(41-4)12-10-20/h9-12,22-30,39H,8,13-18H2,1-7H3/t22-,23+,24+,25-,26+,27+,28-,29?,30-,32+,33-,34-,35+/m1/s1
InChIKeyGAZDXIGXYWVWQX-NWDFBOQYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bulleyaconitine A CAS 107668-79-1: Diterpenoid Alkaloid Analgesic with Clinically Documented Safety Differentiation


Bulleyaconitine A (BLA; CAS 107668-79-1) is a diterpenoid alkaloid isolated from Aconitum bulleyanum plants [1]. It is approved in China for the treatment of chronic pain and rheumatoid arthritis [1]. Pharmacologically, BLA functions as a state-dependent voltage-gated sodium channel blocker with demonstrated selectivity for Nav1.7 and Nav1.3 over Nav1.8, and additionally modulates spinal microglial activity and κ-opioid receptor pathways [1]. Unlike opioids, BLA exhibits low addiction potential [1].

Why Aconitum Alkaloids Are Not Interchangeable: Bulleyaconitine A CAS 107668-79-1 vs. Aconitine and Lappaconitine


Generic substitution within the diterpenoid alkaloid class is scientifically unsound due to profound differences in sodium channel subtype selectivity, therapeutic safety margins, and metabolic liability profiles. Bulleyaconitine A demonstrates preferential Nav1.7/Nav1.3 blockade with an IC50 for resting Nav1.7 of 125.7 nM versus 151.2 μM for Nav1.8—a >1,200-fold selectivity window that is not replicated across other aconitum alkaloids [1]. Furthermore, BLA is a sensitive substrate and competitive inhibitor of CYP3A4 (Km = 39.36 μmol/L; Ki = 53.64 μmol/L), imposing specific drug-drug interaction constraints absent in analogs with divergent metabolic pathways [2]. Interchanging BLA with aconitine—which exhibits LD50 values as low as 0.12–0.28 mg/kg versus BLA's 3.44 mg/kg—introduces catastrophic safety risks [3][4].

Bulleyaconitine A CAS 107668-79-1: Comparator-Validated Quantitative Evidence for Scientific Procurement


Bulleyaconitine A Demonstrates >1,200-Fold Selectivity for Nav1.7 Over Nav1.8 Sodium Channels

Bulleyaconitine A exhibits pronounced subtype selectivity among voltage-gated sodium channels, with an IC50 for resting Nav1.7 of 125.7 ± 18.6 nM, compared to 151.2 ± 15.4 μM for resting Nav1.8—a >1,200-fold difference in potency [1]. In contrast, the reference alkaloid aconitine demonstrates non-selective sodium channel activation and persistent depolarization without this level of subtype discrimination. The selectivity window widens further under inactivated-state conditions, where BLA achieves IC50 values of 132.9 ± 25.5 pM for Nav1.7 and 18.0 ± 2.5 μM for Nav1.8 [1].

sodium channel Nav1.7 neuropathic pain selectivity

Clinical Meta-Analysis: Bulleyaconitine A Reduces Adverse Events While Matching Efficacy of Diclofenac in Osteoarthritis

A 2025 systematic review and meta-analysis of five randomized controlled trials comprising 424 osteoarthritis patients directly compared bulleyaconitine A with conventional therapies including diclofenac and hyaluronic acid injections [1]. Bulleyaconitine A achieved comparable efficacy rate and Visual Analog Scale (VAS) pain scores relative to control treatments, while demonstrating significantly greater improvements in knee joint function scores and a lower incidence of adverse events [1].

osteoarthritis clinical trial safety diclofenac

Bulleyaconitine A Extends Local Anesthetic Duration from 1 Hour to 24 Hours as an Adjuvant

In a rat cutaneous analgesia model, lidocaine (0.5%) with epinephrine (1:200,000) produced complete nociceptive blockade lasting approximately 1 hour, with full recovery at approximately 6 hours [1]. Co-injection of bulleyaconitine A at ≤0.125 mM with the same lidocaine/epinephrine formulation increased the duration of complete nociceptive blockade to 24 hours, with full recovery occurring after approximately 6 days [1]. This represents a 24-fold increase in complete blockade duration relative to lidocaine/epinephrine alone.

local anesthesia adjuvant prolonged analgesia lidocaine

Bulleyaconitine A Exhibits Higher LD50 (3.44 mg/kg) Relative to Aconitine (0.12–0.28 mg/kg), Enabling Safer Therapeutic Dosing

Acute toxicity studies in rats establish the LD50 of bulleyaconitine A at 3.44 mg/kg [1]. By comparison, the prototypical Aconitum alkaloid aconitine exhibits LD50 values in the range of 0.12–0.28 mg/kg depending on route and species [2]. This represents approximately a 12- to 28-fold lower acute toxicity for bulleyaconitine A relative to aconitine. In subchronic toxicity assessment, the no observed adverse effect level (NOAEL) for BLA was 0.25 mg/kg, and the lowest observed adverse effect level (LOAEL) was 0.5 mg/kg [1].

toxicity LD50 safety margin aconitine

Bulleyaconitine A Is a Competitive CYP3A4 Inhibitor (Ki = 53.64 μmol/L) Requiring Specific Drug-Drug Interaction Risk Assessment

Enzyme kinetics studies demonstrate that bulleyaconitine A is a sensitive substrate of CYP3A4 (Km = 39.36 ± 10.47 μmol/L, Ks = 83.42 ± 19.65 μmol/L) and a competitive inhibitor of CYP3A4 with Ki = 53.64 μmol/L [1]. In vivo, CYP3A inhibition by ketoconazole significantly increased BLA AUC, cardiotoxicity, and neurotoxicity (P < 0.05) [1]. Unlike lappaconitine and aconitine, which exhibit divergent CYP isoform specificity and inhibition profiles, BLA's CYP3A4-dependent metabolism imposes specific co-administration contraindications with CYP3A4 inhibitors and substrates [1].

CYP3A4 drug-drug interaction metabolism DDI

Bulleyaconitine A Attenuates Morphine Tolerance: 0.4 mg/kg Oral Dosing Preserves Opioid Analgesia in Neuropathic Pain Models

In a rat lumbar 5 spinal nerve ligation model of neuropathic pain, intragastrical bulleyaconitine A (0.4 mg/kg) administered 30 minutes before each morphine injection (10 mg/kg s.c., b.i.d.) substantially inhibited the decrease in morphine's inhibitory effect on mechanical allodynia and thermal hyperalgesia [1]. The morphine tolerance attenuation was mechanistically linked to BLA's complete blockade of morphine-potentiated long-term potentiation at C-fiber synapses and inhibition of PKCγ upregulation in the spinal dorsal horn [1].

morphine tolerance opioid neuropathic pain adjunct therapy

Evidence-Backed Application Scenarios for Bulleyaconitine A CAS 107668-79-1


Chronic Osteoarthritis Management Requiring Safer Alternative to NSAIDs

Bulleyaconitine A is indicated for osteoarthritis patients who require effective pain relief but cannot tolerate diclofenac or other NSAIDs due to gastrointestinal, cardiovascular, or renal contraindications. Clinical meta-analysis demonstrates comparable VAS pain reduction to diclofenac with significantly superior knee joint functional improvement and lower adverse event incidence [1]. This scenario is procurement-relevant for rheumatology clinics and hospital formularies seeking NSAID-sparing chronic pain protocols.

Prolonged Local Anesthesia via Single-Injection Adjuvant Formulation

Bulleyaconitine A at ≤0.125 mM co-injected with lidocaine and epinephrine extends complete cutaneous nociceptive blockade from approximately 1 hour to 24 hours in preclinical models [2]. This application is relevant for surgical and procedural settings requiring extended post-operative analgesia without catheter placement or repeated injections. The 24-fold increase in blockade duration supports procurement for local anesthetic adjuvant formulation development.

Opioid Tolerance Mitigation in Chronic Neuropathic Pain Management

Oral bulleyaconitine A (0.4 mg/kg in preclinical models) administered adjunctively with morphine preserves opioid analgesic efficacy and attenuates tolerance development through inhibition of spinal C-fiber LTP and PKCγ upregulation [3]. This scenario addresses a critical unmet need in chronic pain management: maintaining opioid efficacy while reducing dose escalation requirements. Procurement relevance exists for pain clinics and palliative care programs seeking opioid-sparing adjunct therapies.

Selective Nav1.7-Targeted Analgesia for Neuropathic Pain Research

Bulleyaconitine A demonstrates >1,200-fold selectivity for Nav1.7 (IC50 = 125.7 nM) over Nav1.8 (IC50 = 151.2 μM) [4]. This pharmacological fingerprint makes BLA a valuable tool compound for investigating Nav1.7-mediated pain pathways and validating Nav1.7 as a therapeutic target in neuropathic pain models. Procurement relevance extends to academic and pharmaceutical research programs focused on subtype-selective sodium channel modulator development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bulleyaconitine A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.